PHY34

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

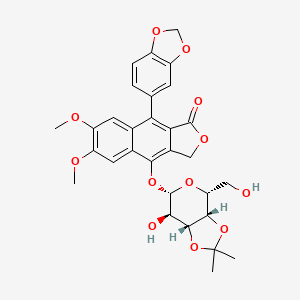

4-[[(3aS,4R,6S,7R,7aR)-7-hydroxy-4-(hydroxymethyl)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O12/c1-30(2)41-26-21(10-31)39-29(24(32)27(26)42-30)40-25-15-9-19(35-4)18(34-3)8-14(15)22(23-16(25)11-36-28(23)33)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26-27,29,31-32H,10-12H2,1-4H3/t21-,24-,26+,27-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJUVXNBXQVOOP-NXMNBGQRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)O)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PHY34: A Novel Late-Stage Autophagy Inhibitor for High-Grade Serous Ovarian Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PHY34 is a synthetic small molecule, derived from a natural compound found in tropical plants of the Phyllanthus genus, that has emerged as a potent late-stage autophagy inhibitor with significant anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental validation, and potential as a therapeutic agent, particularly in the context of high-grade serous ovarian cancer (HGSOC).

Core Mechanism of Action: Dual Targeting of Autophagy and Nucleocytoplasmic Transport

This compound exerts its cytotoxic effects on cancer cells through a unique dual mechanism that involves the late-stage inhibition of autophagy and the disruption of nucleocytoplasmic transport. This leads to the induction of apoptosis, or programmed cell death, in cancer cells.[1][2]

Late-Stage Autophagy Inhibition via ATP6V0A2 Targeting

Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stressful conditions. This compound disrupts this pro-survival mechanism by inhibiting autophagy at a late stage, specifically by targeting the ATP6V0A2 subunit of the vacuolar-type H+-ATPase (V-ATPase).[1][2] The V-ATPase is crucial for acidifying lysosomes, a necessary step for their fusion with autophagosomes to form autolysosomes, where the final degradation of cellular waste occurs. By inhibiting ATP6V0A2, this compound prevents this acidification, leading to a blockage of autophagic flux and the accumulation of autophagosomes.

Disruption of Nucleocytoplasmic Transport through CAS/CSE1L Interaction

In addition to its effects on autophagy, this compound also interacts with the Cellular Apoptosis Susceptibility (CAS) protein, also known as Chromosome Segregation 1-Like (CSE1L).[1][2] CAS is a key component of the nucleocytoplasmic transport machinery, responsible for shuttling proteins into and out of the nucleus. By interacting with CAS, this compound disrupts the normal trafficking of nuclear cargo, which can trigger apoptotic pathways.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound induces cancer cell death.

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | Histotype | This compound IC50 (nM) |

| OVCAR3 | High-Grade Serous | Low nanomolar |

| OVCAR8 | High-Grade Serous | Low nanomolar |

Data extracted from Salvi et al., 2022.[1]

Table 2: Efficacy of this compound against Wild-Type and Mutant ATP6V0A2

| Cell Line | ATP6V0A2 Status | This compound Potency |

| H4 | Wild-Type | 246 pM |

| H4 | V823 Mutant | > 55.46 nM |

Data demonstrates that the V823 mutation in ATP6V0A2 confers resistance to this compound, confirming it as a direct target.[1][2]

Table 3: In Vivo Efficacy of this compound in an Ovarian Cancer Xenograft Model

| Animal Model | Treatment | Outcome |

| OVCAR8 Xenograft | This compound (0.75 mg/kg, i.p., 3x/week) | Significant reduction in tumor burden |

This compound demonstrates potent in vivo anti-tumor activity in a preclinical model of HGSOC.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

General Experimental Workflow

Caption: Workflow for characterizing this compound's anti-cancer effects.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

-

Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR3, OVCAR8) in 96-well plates at a density of 2,500-5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 24, 48, or 72 hours.

-

Cell Fixation: Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Solubilization: Solubilize the bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine cell viability and calculate IC50 values.

Western Blotting

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3B, cleaved PARP, CAS, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Assay (mCherry-eGFP-LC3)

-

Cell Transduction: Transduce HeLa or ovarian cancer cells with a lentiviral vector expressing the mCherry-eGFP-LC3 tandem construct.

-

Cell Seeding: Seed the stable cells in a suitable imaging plate or dish.

-

Compound Treatment: Treat the cells with this compound, positive controls (e.g., rapamycin), and negative controls (e.g., bafilomycin A1).

-

Live-Cell Imaging: Acquire fluorescence images using a confocal microscope.

-

Image Analysis: Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A blockage in autophagic flux will result in an accumulation of yellow puncta.

In Vivo Xenograft Model

-

Cell Implantation: Inject OVCAR8 cells intraperitoneally into female nude mice.

-

Tumor Establishment: Allow tumors to establish for a designated period.

-

Treatment: Administer this compound (e.g., 0.75 mg/kg) or vehicle control via intraperitoneal injection three times a week.

-

Tumor Monitoring: Monitor tumor growth over time using methods such as bioluminescence imaging (if cells are luciferase-tagged) or by measuring tumor volume.

-

Endpoint Analysis: At the end of the study, harvest tumors for immunohistochemical analysis of proliferation markers like Ki67.

Conclusion and Future Directions

This compound represents a promising novel therapeutic candidate for HGSOC and potentially other cancers that rely on autophagy for survival. Its dual mechanism of action, targeting both late-stage autophagy and nucleocytoplasmic transport, offers a multi-pronged attack on cancer cell viability. The potent in vitro and in vivo efficacy of this compound warrants further investigation and clinical development. Future studies should focus on elucidating the detailed molecular interactions between this compound and its targets, exploring its efficacy in combination with other chemotherapeutic agents, and evaluating its safety and pharmacokinetic profile in more advanced preclinical models.

References

An In-depth Technical Guide to the Molecular Target Identification of PHY34

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target identification and mechanism of action of PHY34, a synthetic small molecule with potent anticancer activity, particularly against high-grade serous ovarian cancer (HGSOC).[1][2] this compound was inspired by compounds naturally occurring in plants of the Phyllanthus genus and has been shown to induce apoptosis in cancer cells through late-stage autophagy inhibition.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and binding of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Reference |

| OVCAR3 | High-Grade Serous Ovarian Cancer | IC₅₀ | 4 nM | [4] |

| OVCAR8 | High-Grade Serous Ovarian Cancer | IC₅₀ | 4 nM | [4] |

| MDA-MB-231 | Breast Cancer | IC₅₀ | 5.2 nM | [4] |

| MDA-MB-435 | Melanoma | IC₅₀ | 23 nM | [4] |

| ATP6V0A2 Wild-Type | - | Cell Death Induction | 246 pM | [1][2] |

| ATP6V0A2 V823 Mutant | - | Resistance | up to 55.46 nM | [1][2] |

Table 2: Binding and Mechanistic Concentrations of this compound

| Assay | Cell Line / System | Metric | Concentration | Reference |

| Competition Pulldown | OVCAR3 & OVCAR8 Lysates | Competition | 1 nM | [5] |

| Apoptosis Induction | OVCAR3 | Significant Increase | 100 nM | [4] |

| Nuclear-Cytoplasmic Proteomics | OVCAR3 | Treatment | 100 nM | [6] |

| Cargo Mislocalization | OVCAR8-NLS-mCherry | Treatment | 10 nM | [1][7] |

Molecular Targets and Mechanism of Action

The primary molecular targets of this compound have been identified as:

-

ATP6V0A2: A subunit of the vacuolar H+-ATPase (V-ATPase), which is crucial for lysosomal acidification and autophagy.[1][2] this compound inhibits the V-ATPase, leading to late-stage autophagy inhibition.[1][3][7]

-

Cellular Apoptosis Susceptibility (CAS) / CSE1L: A key protein involved in nucleocytoplasmic transport.[1][2] this compound interacts with CAS, leading to the alteration of the nuclear localization of various cargo proteins, including those involved in DNA repair and cell proliferation like PCNA, RAD51, and p53.[1][6]

The dual targeting of these pathways leads to the induction of apoptosis in cancer cells.[1][2] Overexpression of CAS has been shown to reduce this compound-induced apoptosis.[1][8]

Signaling Pathways Affected by this compound

This compound modulates several critical signaling pathways within cancer cells.

Autophagy Inhibition Pathway

This compound's primary mechanism involves the inhibition of the V-ATPase complex, specifically targeting the ATP6V0A2 subunit. This disrupts lysosomal function, leading to a blockage in the late stages of autophagy, cellular stress, and eventual apoptosis.

This compound-mediated inhibition of V-ATPase and the autophagy pathway.

Nucleocytoplasmic Transport Disruption

This compound's interaction with CAS (CSE1L) disrupts the normal trafficking of proteins between the nucleus and cytoplasm. This leads to the mislocalization of critical proteins, affecting pathways like p53 signaling and DNA damage repair.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: The Interaction of PHY34 with the V-ATPase Subunit ATP6V0A2

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The vacuolar H+-ATPase (V-ATPase) is a critical enzyme responsible for acidifying intracellular compartments, a process vital for protein degradation, vesicle trafficking, and nutrient sensing. The ATP6V0A2 subunit is an integral component of the V-ATPase's proton-translocating V0 domain. Recent research has identified PHY34, a synthetic small molecule derived from natural compounds, as a potent and specific inhibitor of ATP6V0A2. This interaction disrupts the V-ATPase's function, leading to late-stage autophagy inhibition and subsequent apoptosis in cancer cells. This document provides a detailed technical overview of the this compound-ATP6V0A2 interaction, including its mechanism of action, quantitative parameters, the experimental protocols used for its characterization, and its context within cellular signaling pathways.

Introduction to Core Components

ATP6V0A2: The 'a2' Subunit of V-ATPase

The ATP6V0A2 gene encodes the 'a2' subunit, a 116 kDa integral membrane protein that is a key component of the V-ATPase complex.[1][2] V-ATPases are proton pumps essential for the acidification of various cellular organelles, including lysosomes, endosomes, and the Golgi apparatus.[3][4] This acidification is crucial for:

-

Protein Degradation: Enabling the function of pH-dependent lysosomal hydrolases.[3][4]

-

Vesicular Trafficking: Regulating the movement and maturation of vesicles within the cell.[3]

-

Protein Glycosylation: Maintaining the proper pH of the Golgi apparatus required for modifying proteins.[1][3]

Mutations in the ATP6V0A2 gene are linked to genetic disorders such as Autosomal Recessive Cutis Laxa Type 2A (ARCL2A) and wrinkly skin syndrome, highlighting its importance in connective tissue maintenance and protein processing.[1][3][4] In oncology, the a2 subunit is implicated in regulating key signaling pathways, including Notch and TGF-β, and its inhibition can impact cancer cell viability and migration.[5][6][7]

This compound: A Synthetic Anti-Cancer Compound

This compound is a synthetic small molecule inspired by phyllanthusmins, a class of anti-cancer compounds derived from plants of the Phyllanthus genus.[8][9][10] It was developed as a potent agent against high-grade serous ovarian cancer (HGSOC).[8][9] Mechanistically, this compound has been shown to induce apoptosis in cancer cells by causing late-stage autophagy inhibition.[8][10] Its precise molecular target was identified through unbiased chemoproteomic approaches.[9]

The this compound-ATP6V0A2 Interaction: Mechanism and Consequences

The primary mechanism of action for this compound's anti-cancer activity is its direct inhibition of the ATP6V0A2 subunit.[8][9] This interaction blocks the proton-pumping function of the V-ATPase, leading to a failure in lysosomal acidification. The disruption of the final stages of the autophagy-lysosome pathway triggers apoptosis.[9]

Quantitative Data

The potency of this compound was quantified by comparing its effect on cells expressing wild-type ATP6V0A2 versus a resistant mutant (V823). The data clearly demonstrates a highly specific and potent interaction.[8][9]

| Parameter | Cell Line | Value | Method |

| EC50 (Cell Death) | ATP6V0A2 Wild-Type | 246 pM | Cell Viability Assay |

| EC50 (Cell Death) | ATP6V0A2 V823 Mutant | > 55.46 nM | Cell Viability Assay |

Table 1: Potency of this compound in inducing cell death is dependent on the presence of wild-type ATP6V0A2. The significant shift in potency in the mutant cell line indicates direct target engagement.[8][9]

Signaling Pathway and Cellular Impact

This compound's inhibition of ATP6V0A2 initiates a cascade of events culminating in programmed cell death. A secondary interaction with the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L, has also been identified, linking the V-ATPase inhibition to alterations in nucleocytoplasmic protein transport.[8][9]

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following sections describe the key methodologies used to identify and characterize the this compound-ATP6V0A2 interaction.

Chemoproteomics for Target Identification

An unbiased affinity-based chemoproteomic approach was used to identify the molecular target(s) of this compound in cancer cell lysates.

Protocol: Affinity Pulldown Assay

-

Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) attached via a linker.

-

Cell Lysis: Lyse high-grade serous ovarian cancer cells (e.g., OVCAR3, OVCAR8) in non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Incubation: Incubate the clarified cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C to allow for binding.

-

Competition Control: In a parallel sample, pre-incubate the lysate with an excess of non-biotinylated ("free") this compound for 1 hour before adding the biotinylated probe. This will serve as a negative control for specific binding.

-

Capture: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the probe-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and boiling.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins that are present in the probe lane but absent or significantly reduced in the competition control lane. Excise these specific bands and identify the proteins using mass spectrometry (LC-MS/MS).

Caption: Experimental workflow for target identification.

Cell Viability Assay for Potency Determination

To quantify the effect of this compound on cell survival and determine its EC50, a standard cell viability assay is performed.

Protocol: Cell Viability (EC50) Assay

-

Cell Plating: Seed ATP6V0A2 wild-type and mutant cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., from 1 pM to 100 nM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

-

Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions. This reagent measures metabolic activity (ATP levels) or cellular reduction, which correlates with the number of viable cells.

-

Signal Measurement: Incubate for the recommended time and then measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic regression model to calculate the EC50 value (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

The identification of this compound as a potent and specific inhibitor of the ATP6V0A2 V-ATPase subunit provides a significant advancement in the development of targeted cancer therapies.[8][9] The direct interaction leads to autophagy blockade and apoptosis, presenting a clear mechanism-of-action.[8][9] The quantitative data confirms a high degree of potency and specificity, making this compound a promising candidate for further preclinical and clinical development.

Future research should focus on:

-

Structural Biology: Elucidating the co-crystal structure of this compound bound to ATP6V0A2 to understand the precise binding mode and inform the design of next-generation inhibitors.

-

Translational Studies: Evaluating the efficacy of this compound in a broader range of cancer models, including patient-derived xenografts, to determine the spectrum of its anti-tumor activity.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the ADME (absorption, distribution, metabolism, and excretion) properties of this compound and developing pharmacodynamic biomarkers to monitor target engagement in vivo.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. ATP6V0A2 - Wikipedia [en.wikipedia.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. ATP6V0A2 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. The Vacuolar ATPase a2-subunit regulates Notch signaling in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. The V-ATPase a2 isoform controls mammary gland development through Notch and TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PHY34 in Modulating CAS/CSE1L-Mediated Nuclear Cargo Trafficking: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular interactions and functional consequences of PHY34, a synthetic small molecule, on the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L. It provides an in-depth analysis of how this compound influences the intricate process of nuclear cargo trafficking, a critical cellular function often dysregulated in disease states such as cancer. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to CAS/CSE1L and Nuclear Transport

The proper segregation of cellular components between the nucleus and the cytoplasm is fundamental for eukaryotic cell function. This is maintained by a highly regulated process called nucleocytoplasmic transport, which relies on the nuclear pore complex (NPC) and a family of transport receptors.[1][2]

Cellular Apoptosis Susceptibility (CAS) or CSE1L is a key player in this process. It primarily functions as an export receptor for importin-α.[3] Importin-α is responsible for recognizing and binding to proteins containing a nuclear localization signal (NLS), facilitating their entry into the nucleus. Once inside the nucleus, the cargo is released, and importin-α must be recycled back to the cytoplasm to mediate further import rounds. CSE1L binds to importin-α in the nucleus in a complex with Ran-GTP, transports it through the NPC, and releases it into the cytoplasm upon Ran-GTP hydrolysis.[3] Beyond this canonical role, CSE1L is also implicated in apoptosis, cell proliferation, and has been identified as a potential survival factor in certain cancers, such as ovarian cancer.[4][5]

This compound: A Novel Modulator of Nuclear Trafficking

This compound is a synthetic small molecule derived from a natural compound found in plants of the Phyllanthus genus.[6][7] It has demonstrated potent anticancer activity, particularly in high-grade serous ovarian cancer (HGSOC).[6][7] Mechanistically, this compound has a dual mode of action: it inhibits late-stage autophagy by targeting the ATP6V0A2 subunit of the V-ATPase, and it directly interacts with the nucleocytoplasmic transport machinery by binding to CAS/CSE1L.[6][7]

Identification of CAS/CSE1L as a Primary Target of this compound

The interaction between this compound and CAS/CSE1L was elucidated through an unbiased chemoproteomics approach. This involved using this compound immobilized on beads to pull down its interacting protein partners from HGSOC cell lysates. Mass spectrometry analysis of the pulled-down proteins identified several components of the nucleocytoplasmic transport pathway, with CAS/CSE1L being a prominent hit.[6][7][8]

The following diagram illustrates the experimental workflow for identifying this compound's protein targets.

Chemoproteomics workflow for identifying this compound protein targets.

Quantitative Analysis of this compound's Effects

The interaction between this compound and its targets, and the resulting cellular consequences, have been quantified in several key experiments.

Efficacy of this compound in HGSOC Cells

This compound exhibits potent cytotoxic effects on HGSOC cells. The efficacy is dependent on the presence of its target, the V-ATPase subunit ATP6V0A2.

| Cell Line Context | Metric | Value | Reference |

| ATP6V0A2 Wild-Type | IC50 for Cell Death | 246 pM | [6][7] |

| ATP6V0A2 V823 Mutant | IC50 for Cell Death | > 55.46 nM | [6][7] |

This compound-Induced Mislocalization of Nuclear Cargo

Treatment with this compound leads to a quantifiable disruption of nuclear protein import. This was demonstrated using an OVCAR8 cell line expressing a nuclear localization signal fused to the mCherry fluorescent protein (NLS-mCherry).

| Treatment Condition | Nuclear-to-Cytoplasmic Intensity Ratio (Normalized to Vehicle) | p-value | Reference |

| This compound (10 nM) | Significantly Decreased | < 0.01 | [7] |

| CAS shRNA | Significantly Decreased | < 0.001 | [7] |

These data indicate that both direct inhibition of CAS with this compound and depletion of CAS via shRNA result in a significant failure to properly import NLS-containing cargo into the nucleus.[7]

The Mechanism: How this compound Disrupts CAS/CSE1L Function

This compound's interaction with CAS/CSE1L appears to alter its function, leading to the mislocalization of nuclear cargo. While the precise biochemical details of the inhibition are still under investigation, the functional outcome is a disruption of the normal nucleocytoplasmic transport cycle.

The proposed mechanism involves this compound binding to CAS/CSE1L, which may interfere with its ability to efficiently recycle importin-α from the nucleus to the cytoplasm. This disruption would lead to a depletion of the cytoplasmic pool of importin-α available for binding to new NLS-containing cargo proteins, ultimately resulting in their cytoplasmic accumulation.

The following diagram illustrates the proposed signaling pathway.

Proposed mechanism of this compound's effect on CAS/CSE1L.

Detailed Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Competition Pulldown Assay

This assay confirms the direct interaction between this compound and its target protein, CAS/CSE1L.

-

Preparation of this compound-conjugated beads : this compound is chemically linked to photocrosslinker beads.

-

Cell Lysate Preparation : HGSOC cells (e.g., OVCAR8, OVCAR3) are lysed to extract total protein.

-

Binding : The cell lysate is incubated with the this compound-conjugated beads to allow for the binding of interacting proteins.

-

Competition : Increasing concentrations of free this compound (e.g., starting from 1 nM) are added to the mixture. The free this compound competes with the bead-bound this compound for binding to the target proteins.

-

Washing : The beads are washed to remove non-specifically bound proteins.

-

Elution : The proteins that remain bound to the beads are eluted.

-

Analysis : The eluted proteins and the flow-through are analyzed by immunoblotting using an antibody specific for CAS/CSE1L. A decrease in bead-bound CAS with increasing concentrations of free this compound confirms a direct interaction.[8]

Immunofluorescence for Protein Localization

This method is used to visualize the subcellular localization of proteins.

-

Cell Culture and Treatment : Cells (e.g., OVCAR3, OVCAR4, OVCAR8) are grown on coverslips and treated with this compound or a vehicle control for a specified time.

-

Fixation : Cells are fixed with a solution like 4% paraformaldehyde to preserve their structure.

-

Permeabilization : The cell membranes are permeabilized (e.g., with 0.1% Triton X-100) to allow antibodies to enter the cell.

-

Blocking : Non-specific antibody binding sites are blocked using a solution like 5% bovine serum albumin (BSA).

-

Primary Antibody Incubation : The cells are incubated with a primary antibody that specifically recognizes the protein of interest (e.g., anti-CAS).

-

Secondary Antibody Incubation : After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining : The nucleus and cytoplasm can be stained with specific dyes like DAPI (for the nucleus) and phalloidin (for actin filaments in the cytoplasm) to provide cellular context.

-

Imaging : The coverslips are mounted on slides and imaged using a fluorescence microscope.

-

Quantification : The fluorescence intensity in the nucleus and cytoplasm can be quantified using image analysis software like ImageJ to determine the nuclear-to-cytoplasmic ratio.[7]

Implications for Drug Development

The discovery of this compound's dual mechanism of action opens up new avenues for cancer therapy. The disruption of nucleocytoplasmic transport is an emerging strategy in oncology, as cancer cells are often more reliant on this process to maintain their proliferative state. By targeting CAS/CSE1L, this compound presents a novel approach to inhibiting cancer cell growth and survival. The elevated expression of CAS in HGSOC and its correlation with poorer clinical outcomes further underscore its potential as a valuable therapeutic target.[6][7] Future drug development efforts could focus on designing even more potent and specific inhibitors of the CAS/CSE1L-mediated transport pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Arsenic binds to nuclear transport factors and disrupts nucleocytoplasmic transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 4. Nuclear export protein CSE1L interacts with P65 and promotes NSCLC growth via NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The cellular apoptosis susceptibility CAS/CSE1L gene protects ovarian cancer cells from death by suppressing RASSF1C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

PHY34: A Novel Bimodal Inhibitor Inducing Apoptosis in Ovarian Cancer Through Disruption of Autophagy and Nucleocytoplasmic Transport

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic small molecule PHY34 and its mechanism of action in inducing apoptosis in high-grade serous ovarian cancer (HGSOC). The content herein is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cellular biology.

Executive Summary

High-grade serous ovarian cancer remains a significant clinical challenge, with high rates of recurrence and chemoresistance. The novel synthetic small molecule this compound, inspired by natural compounds from the Phyllanthus genus, has demonstrated potent anticancer activity both in vitro and in vivo.[1][2][3] This document details the bimodal mechanism of this compound, which converges on the induction of apoptosis through two distinct but complementary pathways: the inhibition of late-stage autophagy and the disruption of nucleocytoplasmic transport.[4][5] Key molecular targets have been identified as the V-ATPase V0A2 subunit (ATP6V0A2) and the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L.[1][4] This guide synthesizes the current understanding of this compound's effects on these pathways, presents key quantitative data, outlines experimental methodologies used in its characterization, and provides visual representations of its molecular interactions.

Mechanism of Action: A Two-Pronged Attack

This compound induces apoptosis in HGSOC cells not through a single target, but by concurrently disrupting two critical cellular processes.[4]

Inhibition of Late-Stage Autophagy via ATP6V0A2

This compound functions as a potent late-stage autophagy inhibitor.[2][6] This activity is attributed to its direct targeting of the ATP6V0A2 subunit of the vacuolar-type H+-ATPase (V-ATPase).[1][4] V-ATPase is essential for the acidification of lysosomes, a critical step for their fusion with autophagosomes to form autolysosomes, where cellular contents are degraded. By inhibiting ATP6V0A2, this compound prevents this acidification, leading to a blockage of autophagic flux. This inhibition results in the accumulation of autophagosomes and the autophagy marker LC3B-II, ultimately triggering the apoptotic cascade, evidenced by the cleavage of PARP (c-PARP).[3][6]

Disruption of Nucleocytoplasmic Transport via CAS (CSE1L)

In an independent but synergistic mechanism, this compound interacts with the Cellular Apoptosis Susceptibility (CAS/CSE1L) protein.[1][4] CAS is a key component of the nucleocytoplasmic transport machinery, responsible for the export of importin-α from the nucleus, a crucial step in the recycling pathway for nuclear protein import.[1] this compound's interaction with CAS disrupts the localization of nuclear cargo.[1] This disruption is thought to contribute to cellular stress and the activation of DNA damage pathways, further sensitizing the cells to apoptosis.[1][3] The accumulation of mutant p53 in the nucleus, potentially due to this altered transport, may also play a role in inducing apoptosis.[3]

Quantitative Data Summary

The efficacy of this compound has been quantified across several HGSOC cell lines. The data highlights its potent activity in inducing cell death and inhibiting autophagy.

| Parameter | Cell Line | Value | Notes | Reference |

| Cell Death Induction | ATP6V0A2 Wild-Type | 246 pM | This compound was able to induce cell death at picomolar concentrations. | [1][4] |

| ATP6V0A2 V823 Mutant | > 55.46 nM | Mutant cells showed significant resistance to this compound. | [1][4] | |

| Autophagy Inhibition | OVCAR8 | ED₅₀ = 6.29 ± 0.716 nM | This compound is significantly more potent than the known inhibitor Bafilomycin A1. | [3] |

| Bafilomycin A1 (control) | ED₅₀ = 29.1 ± 0.119 nM | Comparative value for autophagy inhibition. | [3] | |

| Cytotoxicity | OVCAR8 | 10 nM | Concentration used to demonstrate reduced viability and PARP cleavage. | [5] |

| OVCAR3 | 100 nM | Concentration used to demonstrate PARP cleavage with CAS knockdown. | [5] |

Experimental Protocols and Workflows

The characterization of this compound's mechanism involved several key experimental techniques.

Target Identification via Chemoproteomics

An unbiased mass spectrometry-based chemoproteomics approach was utilized to identify the molecular targets of this compound.[1][4]

-

Protocol:

-

Probe Synthesis: this compound was synthesized with a linker to allow conjugation to beads.

-

Cell Lysis: HGSOC cells (OVCAR3 and OVCAR8) were lysed to obtain total cellular protein.

-

Affinity Pulldown: The cell lysate was incubated with the this compound-conjugated beads, allowing this compound to bind to its protein targets. Control beads without this compound were used to identify non-specific binding.

-

Elution and SDS-PAGE: Bound proteins were eluted from the beads and separated by size using SDS-PAGE.

-

Mass Spectrometry: Protein bands that appeared specifically in the this compound-bead samples were excised and identified using mass spectrometry. This approach identified CAS/CSE1L as a primary interaction partner.[1][3]

-

Apoptosis and Cell Viability Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay was used to quantify apoptosis.[5] Overexpression of CAS was shown to significantly reduce the percentage of apoptotic cells following this compound treatment.[4][5]

-

Methodology: Cells were treated with this compound, then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells). The cell populations were then quantified using a cell counter or flow cytometer.

-

-

Western Blotting for PARP Cleavage: The cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis.

-

Methodology: Cell lysates from treated and untreated cells were separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for cleaved PARP (c-PARP). Increased levels of c-PARP indicate activation of the apoptotic cascade.[3][5] Studies showed that CAS overexpression reduced c-PARP levels, while CAS knockdown increased sensitivity to this compound-induced PARP cleavage.[5]

-

-

Serum Response Bioassay (SRB): Used to measure drug-induced cytotoxicity.

-

Methodology: Cells are treated with the compound, fixed, and stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins. The amount of bound dye is proportional to the total protein mass and thus the number of living cells.

-

Gene Expression and Manipulation

-

Lentiviral Transduction: Used to create stable cell lines either overexpressing a gene (e.g., CAS) or with reduced gene expression via shRNA (e.g., CAS knockdown).[5] These modified cell lines were crucial in validating the role of CAS in mediating this compound's effects.[5]

Clinical Perspective and Future Directions

While this compound has demonstrated significant preclinical efficacy, no clinical trials for this specific compound have been identified in the current search.[7][8][9] The robust preclinical data, particularly its novel dual-action mechanism, positions this compound as a promising candidate for further development. Future research will likely focus on optimizing its pharmacological properties, defining its binding site with ATP6V0A2, and further exploring the downstream consequences of CAS interaction.[3] The finding that elevated CAS expression correlates with worse clinical outcomes in HGSOC patients suggests that this compound could be particularly effective in a patient population identifiable by a specific biomarker.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UCSF Ovarian Cancer Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]

- 8. UCLA Ovarian Cancer Clinical Trials for 2025 — Los Angeles [ucla.clinicaltrials.researcherprofiles.org]

- 9. Facebook [cancer.gov]

Preclinical In Vivo Efficacy of PHY34: A Technical Guide

This technical guide provides an in-depth overview of the preclinical in vivo studies investigating the efficacy of PHY34, a synthetic small molecule derived from compounds found in the Phyllanthus genus. The data presented here is primarily based on studies in high-grade serous ovarian cancer (HGSOC) models, demonstrating this compound's potential as a potent anti-cancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a novel anti-cancer compound that has demonstrated significant efficacy in preclinical in vivo models of HGSOC.[1][2][3][4] Its mechanism of action involves the induction of apoptosis through late-stage autophagy inhibition.[1][2][3][4] This is achieved through a dual-targeting mechanism involving the inhibition of the V-ATPase V0A2 subunit and the modulation of nuclear cargo trafficking by interacting with the Cellular Apoptosis Susceptibility (CAS) protein, also known as CSE1L.[1][4] In vivo studies have shown that this compound significantly reduces tumor burden in xenograft models of ovarian cancer.[1][2][3]

Quantitative Efficacy Data

The in vivo anti-tumor activity of this compound was evaluated in a hollow fiber assay and an intraperitoneal xenograft mouse model using HGSOC cell lines.

Hollow Fiber Assay

The hollow fiber assay was conducted to assess the efficacy of this compound against various cancer cell lines implanted intraperitoneally in mice.

| Cell Line | Treatment | Normalized Cell Survival (%) | P-value |

| OVCAR8 | Vehicle | 100 | - |

| OVCAR8 | Paclitaxel | ~50 | < 0.01 |

| OVCAR8 | This compound | ~40 | < 0.001 |

| OVCAR3 | Vehicle | 100 | - |

| OVCAR3 | Paclitaxel | ~60 | < 0.05 |

| OVCAR3 | This compound | ~30 | < 0.0001 |

| HT-29 (Colon) | Vehicle | 100 | - |

| HT-29 (Colon) | Paclitaxel | ~80 | > 0.05 |

| HT-29 (Colon) | This compound | ~50 | < 0.01 |

Data is estimated from graphical representations in the source literature and presented for comparative purposes.

Ovarian Cancer Xenograft Model

The efficacy of this compound was further evaluated in an OVCAR8-RFP intraperitoneal xenograft model.

| Treatment Group | Day 21 Normalized Tumor Burden (Average Radiant Efficiency) | P-value (vs. Vehicle) |

| Vehicle | ~4.0 | - |

| Paclitaxel | ~2.5 | < 0.05 |

| This compound | ~1.5 | < 0.01 |

Tumor burden was quantified by measuring the average radiant efficiency from IVIS imaging, normalized to day 0. Data is estimated from graphical representations in the source literature.

Proliferation Marker Analysis

Immunohistochemical analysis of the proliferation marker Ki67 was performed on tumor tissues from the xenograft study.

| Treatment Group | Ki67 Positive Staining (%) |

| Vehicle | High |

| Paclitaxel | Moderate |

| This compound | Low |

Qualitative assessment based on representative images from the source literature.

Experimental Protocols

Hollow Fiber Assay Protocol

-

Cell Encapsulation : OVCAR8, OVCAR3, and HT-29 cells were encapsulated in biocompatible hollow fibers.

-

Implantation : The fibers were implanted intraperitoneally in mice.

-

Treatment : Mice were treated with either vehicle, paclitaxel (TAX), or this compound once per day for four days.

-

Analysis : The fibers were retrieved, and the survival of the cells within was quantified. Results were normalized to the vehicle control group.

Intraperitoneal Xenograft Model Protocol

-

Cell Line : OVCAR8 cells expressing red fluorescent protein (OVCAR8-RFP) were used.

-

Animal Model : Female nude mice.

-

Tumor Implantation : OVCAR8-RFP cells were xenografted intraperitoneally.

-

Tumor Growth : Tumors were allowed to form.

-

Treatment : Mice were dosed with vehicle, paclitaxel (TAX), or this compound three times per week for three weeks.

-

Tumor Burden Monitoring : Tumor burden was quantified over time using IVIS imaging to measure the average radiant efficiency, which was normalized to day 0.

-

Immunohistochemistry (IHC) : At the end of the study, tumors were harvested, and IHC was performed to stain for the proliferation marker Ki67.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound exerts its anti-cancer effects through a dual mechanism that ultimately leads to apoptosis. It inhibits late-stage autophagy by targeting the ATP6V0A2 subunit of V-ATPase and modulates nucleocytoplasmic transport by interacting with CAS/CSE1L.

References

- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

PHY34: A Targeted Approach for High-Grade Serous Ovarian Cancer

An In-Depth Technical Guide on the Preclinical Specificity and Mechanism of Action of a Novel V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the specificity of PHY34 for high-grade serous ovarian cancer (HGSOC). This compound is a novel synthetic small molecule, inspired by a naturally occurring compound, that demonstrates potent in vitro and in vivo anticancer activity. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines the experimental protocols used to generate this data, and provides visual representations of its signaling pathway and the experimental workflow employed in its evaluation.

Core Efficacy and Specificity Data

The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The data highlights its potency against HGSOC cell lines and its selectivity for cancer cells over non-tumorigenic cells.

In Vitro Specificity and Potency

This compound exhibits high potency in HGSOC cell lines, with significantly lower activity in non-tumorigenic cell lines, underscoring its cancer-specific cytotoxic effects. Its mechanism of action is linked to the inhibition of the ATP6V0A2 subunit of V-ATPase, with profound sensitivity observed in cells expressing the wild-type protein.

| Cell Line | Cell Type | Assay | Metric | Value | Citation |

| OVCAR8 | High-Grade Serous Ovarian Cancer | Cell Viability (72h) | IC50 | Low Nanomolar | [1] |

| OVCAR3 | High-Grade Serous Ovarian Cancer | Cell Viability (72h) | IC50 | Low Nanomolar | [1] |

| FT33 | Non-tumorigenic Fallopian Tube Epithelial | Cell Viability (72h) | IC50 | > 50 µM | [1] |

| IOSE80 | Non-tumorigenic Ovarian Surface Epithelial | Cell Viability (72h) | IC50 | > 50 µM | [1] |

| ATP6V0A2 Wild-Type Cells | - | Cell Death Assay | EC50 | 246 pM | [2] |

| ATP6V0A2 V823 Mutant Cells | - | Cell Death Assay | EC50 | 55.46 nM | [2] |

| mCherry-eGFP-LC3 HeLa | - | Autophagy Flux Assay (24h) | ED50 | 6.29 ± 0.716 nM | [1] |

In Vivo Efficacy

In vivo studies using mouse models of HGSOC have demonstrated the significant anti-tumor activity of this compound.

| Model Type | Cell Line(s) | Treatment Regimen | Key Findings | Citation |

| Hollow Fiber Assay | OVCAR8, OVCAR3 (HGSOC), HT-29 (Colon) | Once daily for 4 days | Dose-dependent reduction in survival of HGSOC cells. | [3] |

| Intraperitoneal Xenograft | OVCAR8-RFP | 3 times per week for 3 weeks | Significantly reduced tumor burden compared to vehicle control. | [3] |

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism involving the inhibition of V-ATPase and the modulation of nucleocytoplasmic transport, ultimately leading to apoptosis in HGSOC cells.

-

V-ATPase Inhibition : this compound directly targets the ATP6V0A2 subunit of the vacuolar H+-ATPase (V-ATPase).[2] This inhibition disrupts lysosomal acidification, a critical process for cellular homeostasis and energy metabolism in cancer cells. The disruption of V-ATPase function leads to late-stage autophagy inhibition.[2]

-

Interaction with CAS/CSE1L : Chemoproteomic approaches have identified the Cellular Apoptosis Susceptibility protein (CAS), also known as CSE1L, as a key interacting partner of this compound.[2] This interaction alters the nuclear localization of proteins, contributing to the induction of apoptosis.[2]

-

Induction of Apoptosis : The culmination of V-ATPase inhibition, autophagy blockade, and altered nucleocytoplasmic transport is the induction of apoptosis, as evidenced by the cleavage of PARP and positive Annexin V staining in treated HGSOC cells.[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and the general experimental workflow used in its preclinical evaluation.

Caption: Proposed signaling pathway of this compound in HGSOC cells.

Caption: Preclinical experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine cell viability by measuring the protein content of adherent cells.

-

Cell Seeding : Seed HGSOC cells (e.g., OVCAR8, OVCAR3) and non-tumorigenic cells (e.g., FT33, IOSE80) in 96-well plates at a density of 2,500-5,000 cells per well and incubate for 24 hours.

-

Compound Treatment : Treat cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for 72 hours.

-

Cell Fixation : Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing : Wash the plates five times with slow-running tap water and allow to air dry completely.

-

Staining : Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye : Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and allow to air dry.

-

Solubilization : Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement : Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis : Calculate the IC50 values by non-linear regression analysis of the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment : Plate cells and treat with this compound or vehicle control for the desired time period.

-

Cell Harvesting : Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing : Wash the cells twice with cold 1X PBS by centrifugation.

-

Resuspension : Resuspend the cell pellet in 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining : To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation : Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis : Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

In Vivo Hollow Fiber Assay

This assay provides a preliminary assessment of in vivo drug efficacy in a contained environment.

-

Cell Encapsulation : Grow HGSOC cells (e.g., OVCAR8, OVCAR3) to sub-confluency, harvest, and resuspend at a high density. Load the cell suspension into polyvinylidene fluoride (PVDF) hollow fibers.

-

Fiber Sealing and Implantation : Heat-seal the ends of the fibers and cut them into 2 cm segments. Surgically implant the fibers intraperitoneally and/or subcutaneously into immunocompromised mice.

-

Drug Administration : Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneally) for a specified number of days (e.g., 4 days).

-

Fiber Retrieval : At the end of the treatment period, retrieve the hollow fibers from the mice.

-

Viability Assessment : Open the fibers and retrieve the cells. Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis : Normalize the viability of treated cells to that of vehicle-treated controls to determine the extent of cell growth inhibition.

V-ATPase Activity Assay (ATP Hydrolysis)

This biochemical assay measures the enzymatic activity of V-ATPase by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

-

Preparation of Lysates : Prepare cell lysates containing V-ATPase from HGSOC cells.

-

Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 2 mM MgCl2).

-

Initiation of Reaction : Initiate the reaction by adding ATP to the reaction mixture containing the cell lysate.

-

Incubation : Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction : Stop the reaction by adding an ice-cold solution, such as 10% TCA.

-

Phosphate Detection : Quantify the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Data Analysis : Calculate the V-ATPase activity, typically expressed as nmol of Pi released per minute per mg of protein. The inhibitory effect of this compound is determined by comparing the activity in the presence and absence of the compound.

References

Methodological & Application

PHY34 Treatment Protocol for OVCAR3 Cell Lines: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHY34 is a synthetic small molecule that has demonstrated potent anticancer activity against high-grade serous ovarian cancer (HGSOC) cell lines, including OVCAR3.[1][2] Its mechanism of action involves the induction of apoptosis through late-stage autophagy inhibition.[1][2] Mechanistically, this compound targets the ATP6V0A2 subunit of the vacuolar-type H+-translocating ATPase (V-ATPase), a proton pump involved in lysosomal acidification.[1][2] Additionally, this compound interacts with the cellular apoptosis susceptibility (CAS) protein, also known as CSE1L, which is involved in nucleocytoplasmic transport.[1][2] This document provides detailed application notes and experimental protocols for the treatment of the OVCAR3 human ovarian adenocarcinoma cell line with this compound.

Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on OVCAR3 cells.

Table 1: Cytotoxicity of this compound in OVCAR3 Cells

| Parameter | Value | Treatment Duration | Reference |

| IC50 | 2.02 ± 0.19 nM | 72 hours | [2] |

Table 2: Effect of this compound on Apoptosis and Autophagy Markers in OVCAR3 Cells

| Marker | Treatment | Observation | Reference |

| Cleaved PARP (c-PARP) | This compound | Increased expression, indicating apoptosis induction. | [2] |

| LC3B-II | This compound | Increased levels, consistent with late-stage autophagy inhibition. | [2] |

Note: Specific quantitative data on the percentage of apoptotic cells and cell cycle distribution in OVCAR3 cells following this compound treatment are not currently available in the reviewed literature. The provided data is based on qualitative observations from Western blot analyses.

Experimental Protocols

OVCAR3 Cell Culture

This protocol outlines the standard procedure for culturing and maintaining the OVCAR3 cell line.

Materials:

-

OVCAR3 cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Bovine Insulin

-

Penicillin-Streptomycin (Pen-Strep)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture OVCAR3 cells in RPMI-1640 medium supplemented with 20% FBS, 0.01 mg/mL bovine insulin, and 1% Pen-Strep.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and seed into new culture vessels at a 1:4 to 1:6 split ratio.

This compound Treatment Protocol

This protocol describes the general procedure for treating OVCAR3 cells with this compound.

Materials:

-

OVCAR3 cells

-

Complete OVCAR3 growth medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well plates or other appropriate culture vessels

Procedure:

-

Seed OVCAR3 cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.

-

Prepare the desired concentrations of this compound by diluting the stock solution in complete growth medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Western Blot Analysis for Apoptosis and Autophagy Markers

This protocol details the procedure for analyzing the expression of key protein markers of apoptosis (cleaved PARP) and autophagy (LC3B-II) following this compound treatment.

Materials:

-

This compound-treated and control OVCAR3 cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-cleaved PARP, anti-LC3B, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and PI.

Materials:

-

This compound-treated and control OVCAR3 cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest the cells (including any floating cells in the medium) after this compound treatment.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in OVCAR3 cells.

Caption: Experimental workflow for this compound treatment of OVCAR3 cells.

Caption: Proposed signaling pathway of this compound in OVCAR3 cells.

References

- 1. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cell Viability Assay with PHY34

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHY34 is a synthetic small-molecule compound with demonstrated potent anticancer activity, particularly against high-grade serous ovarian cancer (HGSOC).[1][2] Mechanistically, this compound induces apoptosis in cancer cells through a dual mode of action: inhibition of late-stage autophagy and alteration of nucleocytoplasmic transport.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for assessing its impact on cell viability in an in vitro setting.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting two key cellular components:

-

V-ATPase Subunit ATP6V0A2: this compound inhibits the ATP6V0A2 subunit of the vacuolar-type H+-translocating ATPase (V-ATPase). This inhibition disrupts lysosomal acidification, leading to a blockage of the autophagic flux at a late stage. The accumulation of non-degradative autolysosomes ultimately triggers apoptosis.[1][2]

-

Cellular Apoptosis Susceptibility (CAS) Protein (CSE1L): this compound also interacts with the CAS protein, which is a critical component of the nucleocytoplasmic transport machinery.[1][2] By interfering with CAS function, this compound alters the subcellular localization of various proteins, contributing to the induction of apoptosis.[1]

The following diagram illustrates the proposed signaling pathway for this compound.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various high-grade serous ovarian cancer (HGSOC) cell lines and non-tumorigenic cell lines after 72 hours of treatment.

| Cell Line | Cell Type | Assay | IC50 Value |

| OVCAR8 | HGSOC | Cell Viability | ~10 nM |

| OVCAR3 | HGSOC | Cell Viability | ~20 nM |

| FT33 | Non-tumorigenic | Cell Viability | >100 nM |

| IOSE80 | Non-tumorigenic | Cell Viability | >100 nM |

Data synthesized from Salvi et al., 2022.[1]

Experimental Protocols

A colorimetric cell viability assay, such as the MTT or XTT assay, is recommended for determining the cytotoxic effects of this compound. These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

Recommended Cell Lines:

General Workflow for Cell Viability Assay

The diagram below outlines the general workflow for assessing cell viability after treatment with this compound.

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.1 nM to 1 µM) to determine the IC50 value accurately.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Assay:

-

After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that inhibits cell viability by 50%.

-

References

Detecting PHY34-Induced Apoptosis using Annexin V Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHY34 is a synthetic small-molecule compound that has demonstrated potent anticancer activity, particularly in high-grade serous ovarian cancer (HGSOC) cells.[1] Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, through the inhibition of late-stage autophagy.[1] Key molecular targets of this compound include the ATP6V0A2 subunit of the vacuolar ATPase (V-ATPase) and the cellular apoptosis susceptibility (CAS) protein, also known as CSE1L.[1] This document provides detailed application notes and protocols for the detection and quantification of this compound-induced apoptosis using Annexin V staining coupled with flow cytometry.

Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[2] Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells. PI is membrane-impermeable and therefore only enters cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[2]

Data Presentation

The following table summarizes quantitative data from a study investigating the effect of this compound on apoptosis in OVCAR8 ovarian cancer cells. The data demonstrates that overexpression of the CAS protein reduces the percentage of early apoptotic cells induced by this compound treatment, highlighting the role of CAS in the this compound-mediated apoptotic pathway.[3]

| Cell Line | Treatment | Percentage of Early Apoptotic Cells (Annexin V+/PI-) |

| OVCAR8 (Control) | Vehicle (DMSO) | ~5% |

| OVCAR8 (Control) | This compound (10 nM) | ~25% |

| OVCAR8 (CAS Overexpression) | Vehicle (DMSO) | ~5% |

| OVCAR8 (CAS Overexpression) | This compound (10 nM) | ~15% |

Signaling Pathway of this compound-Induced Apoptosis

This compound initiates apoptosis through a multi-faceted mechanism targeting key cellular processes. The primary mode of action involves the inhibition of the V-ATPase ATP6V0A2 subunit, which disrupts lysosomal function and leads to the inhibition of late-stage autophagy.[1] This disruption contributes to cellular stress and pushes the cell towards apoptosis. Simultaneously, this compound interacts with the cellular apoptosis susceptibility (CAS) protein, which is involved in nucleocytoplasmic transport.[1] This interaction likely alters the localization of critical proteins involved in cell survival and apoptosis, further promoting programmed cell death. The culmination of these events triggers the intrinsic apoptotic pathway, leading to the activation of caspases and the execution of apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Protocol for Detecting this compound-Induced Apoptosis using Annexin V Staining and Flow Cytometry

This protocol is designed for adherent cancer cell lines, such as high-grade serous ovarian cancer cells.

Materials:

-

This compound compound

-

Appropriate cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

6-well tissue culture plates

-

Flow cytometry tubes

-

Flow cytometer

Experimental Workflow:

Caption: Experimental workflow for Annexin V staining.

Procedure:

-

Cell Seeding:

-

Seed the adherent cells (e.g., OVCAR8) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Treatment:

-

Prepare the desired concentrations of this compound in the complete cell culture medium.

-

Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

-

Remove the old medium from the wells and add the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24-48 hours).

-

-

Cell Harvesting:

-

Carefully collect the culture medium from each well, as it may contain detached apoptotic cells. Centrifuge the medium to pellet any floating cells and set them aside.

-

Wash the adherent cells once with PBS.

-

Add an appropriate volume of Trypsin-EDTA to each well and incubate until the cells detach.

-

Neutralize the trypsin with complete medium and combine the detached cells with the corresponding pelleted cells from the supernatant.

-

Centrifuge the cell suspension and discard the supernatant.

-

-

Annexin V and PI Staining:

-

Wash the cell pellet twice with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Set up the flow cytometer using unstained, Annexin V-FITC only, and PI only stained cells to establish compensation and gates.

-

Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).

-

Analyze the data using appropriate software. The cell populations will be distributed into four quadrants:

-

Lower Left (Annexin V- / PI-): Live cells

-

Lower Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper Left (Annexin V- / PI+): Necrotic cells

-

-

Conclusion

The Annexin V staining protocol is a reliable and quantitative method for assessing the pro-apoptotic activity of this compound. By following the detailed procedures outlined in this document, researchers can effectively measure the induction of apoptosis in cancer cells and further investigate the mechanisms underlying the therapeutic potential of this promising compound. The provided data and signaling pathway information offer a comprehensive overview for scientists engaged in drug development and cancer research.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. This compound inhibits autophagy through V-ATPase V0A2 subunit inhibition and CAS/CSE1L nuclear cargo trafficking in high grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Annexin V-PE Kit Protocol [hellobio.com]

Application Notes and Protocols for Mass Spectrometry-Based Chemoproteomics in the Identification of PHY34 Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction